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Compound of Interest

Compound Name: Hexyl 4-bromobenzoate

Cat. No.: B15417587 Get Quote

An In-depth Technical Guide on the Theoretical Properties of Hexyl 4-bromobenzoate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the theoretical properties

of Hexyl 4-bromobenzoate. Due to the limited availability of direct experimental data for this

specific compound, this document focuses on predicted physicochemical properties,

spectroscopic data, and potential biological activities based on the known characteristics of

analogous compounds and established chemical principles. Detailed experimental protocols for

its synthesis are also presented. The information herein is intended to serve as a foundational

resource for research and development activities involving Hexyl 4-bromobenzoate.

Chemical Structure and Identifiers
Hexyl 4-bromobenzoate is an aromatic ester characterized by a hexyl group attached to the

carboxylate of a 4-bromobenzoic acid core.

Table 1: Chemical Identifiers for Hexyl 4-bromobenzoate
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Identifier Value

IUPAC Name hexyl 4-bromobenzoate

Molecular Formula C₁₃H₁₇BrO₂

Molecular Weight 285.18 g/mol

Canonical SMILES CCCCCCOC(=O)C1=CC=C(Br)C=C1

InChI Key YHWGNQXYLDEAOF-UHFFFAOYSA-N

CAS Number 138547-96-3[1]

Theoretical Physicochemical Properties
The physicochemical properties of Hexyl 4-bromobenzoate have been estimated based on

the properties of shorter-chain analogs like methyl 4-bromobenzoate and ethyl 4-

bromobenzoate, and general trends observed with increasing alkyl chain length.

Table 2: Predicted Physicochemical Properties of Hexyl 4-bromobenzoate
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Property Predicted Value Rationale / Comments

Melting Point < 25 °C

Expected to be a liquid or low-

melting solid at room

temperature. The flexible hexyl

chain disrupts crystal packing

compared to methyl 4-

bromobenzoate (m.p. 77-81

°C).

Boiling Point > 250 °C (at atm. pressure)

Significantly higher than ethyl

4-bromobenzoate (b.p. 131 °C

/ 14 mmHg) due to increased

molecular weight and van der

Waals forces.[2]

Density ~1.2 - 1.3 g/mL

Likely slightly lower than ethyl

4-bromobenzoate (1.403 g/mL

at 25 °C) as the longer alkyl

chain decreases the overall

density.[2]

Water Solubility Very low

Expected to be poorly soluble

in water due to the large

hydrophobic hexyl group and

aromatic ring.

LogP (Octanol-Water Partition

Coefficient)
~5.0 - 5.5

The LogP is predicted to be

significantly higher than that of

4-bromobenzoate (0.81260),

indicating high lipophilicity.[1]

Theoretical Spectroscopic Data
The following tables outline the predicted spectroscopic signatures for Hexyl 4-
bromobenzoate, which are crucial for its identification and structural elucidation. These

predictions are based on data from similar structures.[3][4][5][6][7]

Table 3: Predicted ¹H NMR Spectral Data for Hexyl 4-bromobenzoate (in CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 7.85 Doublet 2H

Aromatic protons

ortho to the ester

group

~ 7.55 Doublet 2H

Aromatic protons

meta to the ester

group

~ 4.30 Triplet 2H -O-CH₂-(CH₂)₄-CH₃

~ 1.75 Quintet 2H
-O-CH₂-CH₂-(CH₂)₃-

CH₃

~ 1.30 - 1.45 Multiplet 6H -O-(CH₂)₂-(CH₂)₃-CH₃

~ 0.90 Triplet 3H -O-(CH₂)₅-CH₃

Table 4: Predicted ¹³C NMR Spectral Data for Hexyl 4-bromobenzoate (in CDCl₃)
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Chemical Shift (δ, ppm) Carbon Assignment

~ 166.0 Carbonyl carbon (C=O)

~ 131.8 Aromatic carbons ortho to the ester group

~ 131.2 Aromatic carbons meta to the ester group

~ 129.5 Aromatic carbon attached to the bromine atom

~ 128.0 Aromatic carbon attached to the ester group

~ 65.5 -O-CH₂-

~ 31.5 -O-CH₂-CH₂-

~ 28.6 -O-(CH₂)₂-CH₂-

~ 25.6 -O-(CH₂)₃-CH₂-

~ 22.5 -O-(CH₂)₄-CH₂-

~ 14.0 Terminal methyl carbon (-CH₃)

Table 5: Predicted IR Absorption Bands for Hexyl 4-bromobenzoate

Wavenumber (cm⁻¹) Vibration Type

~ 3080 Aromatic C-H stretch

~ 2960, 2870 Aliphatic C-H stretch

~ 1720 C=O (ester) stretch

~ 1590 Aromatic C=C stretch

~ 1270, 1100 C-O (ester) stretch

~ 1010 Aromatic C-H in-plane bend

~ 760 Aromatic C-H out-of-plane bend

~ 600 - 500 C-Br stretch

Table 6: Predicted Mass Spectrometry Fragmentation
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m/z Fragment

284/286
[M]⁺ (Molecular ion peak, bromine isotope

pattern)

183/185 [BrC₆H₄CO]⁺ (Acylium ion, prominent peak)

155/157 [BrC₆H₄]⁺

85 [C₆H₁₃]⁺ (Hexyl cation)

Experimental Protocols: Synthesis
The most common and straightforward method for synthesizing Hexyl 4-bromobenzoate is the

Fischer esterification of 4-bromobenzoic acid with 1-hexanol, using a strong acid catalyst.[8][9]

[10][11]

Fischer Esterification Protocol
Materials:

4-bromobenzoic acid

1-hexanol (excess)

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

Toluene (optional, for azeotropic removal of water)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:
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In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using

toluene), combine 4-bromobenzoic acid (1.0 eq) and 1-hexanol (3-5 eq).

If using, add toluene to the flask.

Slowly add the acid catalyst (e.g., a few drops of concentrated H₂SO₄ or 0.1 eq of p-TsOH).

Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC or by

observing the collection of water in the Dean-Stark trap.

After the reaction is complete (typically several hours), allow the mixture to cool to room

temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer to a separatory

funnel.

Wash the organic layer successively with water, saturated NaHCO₃ solution (to remove

unreacted acid), and brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent

under reduced pressure.

The crude product can be purified by vacuum distillation or column chromatography to yield

pure Hexyl 4-bromobenzoate.

Reaction Setup Workup
Purification

Combine Reactants:
4-bromobenzoic acid

1-hexanol

Add Acid Catalyst
(e.g., H₂SO₄)

Heat to Reflux Cool to RT

Reaction
Completion Dilute & Extract

Wash with:
1. H₂O

2. NaHCO₃ (aq)
3. Brine

Dry with Na₂SO₄ Concentrate in vacuo
Vacuum Distillation or

Column Chromatography
Crude Product final_product

Pure Hexyl
4-bromobenzoate

Click to download full resolution via product page

Synthesis workflow for Hexyl 4-bromobenzoate via Fischer esterification.
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Potential Biological Activity and Toxicological
Profile
No direct biological or toxicological studies on Hexyl 4-bromobenzoate have been identified.

However, a theoretical profile can be inferred from its structural components and related

compounds.

Local Anesthetic Potential: Benzoate esters are a known class of local anesthetics. It is

plausible that Hexyl 4-bromobenzoate could exhibit some activity by blocking voltage-gated

sodium channels in nerve membranes, though this is purely speculative.[12]

Toxicity: Aromatic esters generally exhibit low acute toxicity.[13][14] However, the presence

of bromine may increase its lipophilicity and potential for bioaccumulation. The biological

responses to esters can be greatest for those with C4 to C6 alcohol chains.[13] Further

toxicological assessment would be required to determine its safety profile.

Chemical Structure
(Hexyl 4-bromobenzoate)

Physicochemical Properties
(High Lipophilicity, Low Water Solubility)

ADME Profile
(Absorption, Distribution,
Metabolism, Excretion)

Potential Biological Effects
(e.g., Local Anesthesia)

Potential Toxicity
(e.g., Bioaccumulation)

Click to download full resolution via product page

Conceptual relationship between structure and potential biological outcomes.
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Hypothetical Signaling Pathway Interaction
While no specific signaling pathways have been elucidated for Hexyl 4-bromobenzoate, we

can propose a hypothetical mechanism based on the known action of some benzoate local

anesthetics. This model is for illustrative purposes only.

Local anesthetics typically function by reversibly blocking voltage-gated sodium channels

(VGSCs) in the neuronal cell membrane. By binding to the channel, they prevent the influx of

sodium ions that is necessary for the depolarization of the nerve membrane and the

propagation of an action potential.

Hexyl 4-bromobenzoate
(Lipophilic Molecule)

Voltage-Gated
Sodium Channel (VGSC)

Binds to
channel protein

Na⁺ Influx

Inhibits

Neuronal Cell Membrane

Membrane Depolarization
Blockage of

Nerve Impulse

Prevents

Action Potential
Propagation

Leads to

Click to download full resolution via product page

Hypothetical mechanism of action as a local anesthetic.

Conclusion
This technical guide has provided a theoretical yet comprehensive profile of Hexyl 4-
bromobenzoate, including its predicted properties, spectroscopic data, a detailed synthesis

protocol, and a discussion of its potential biological relevance. While direct experimental data

remains scarce, the information compiled here serves as a valuable starting point for
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researchers. Future experimental work is necessary to validate these theoretical predictions

and to fully characterize the properties and potential applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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